molecular formula C19H13N3O5S B2604793 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]acetamide CAS No. 1321886-85-4

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]acetamide

Cat. No.: B2604793
CAS No.: 1321886-85-4
M. Wt: 395.39
InChI Key: QWWVOZSFNPYZPQ-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]acetamide involves several steps, including the selection of appropriate starting materials and the control of reaction conditions. The synthetic route typically involves the formation of the isoindole and acetamide moieties, followed by their coupling under specific conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]acetamide include:

    1,3-Dioxoisoindolin-2-yl pivalate: This compound has a similar isoindole structure but different functional groups.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S/c1-21-12-6-13-14(27-9-26-13)7-15(12)28-19(21)20-16(23)8-22-17(24)10-4-2-3-5-11(10)18(22)25/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWVOZSFNPYZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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